
N-(3-chlorophenyl)-3-(hydrazinecarbonyl)benzene-1-sulfonamide
Overview
Description
N-(3-chlorophenyl)-3-(hydrazinecarbonyl)benzene-1-sulfonamide, commonly known as Sulfachloropyridazine, is a sulfonamide antibiotic used in veterinary medicine. It is a white crystalline powder that is soluble in water and ethanol. Sulfachloropyridazine belongs to the class of sulfonamides, which are synthetic antibacterial agents that inhibit the growth of bacteria by interfering with the synthesis of folic acid.
Mechanism of Action
Sulfachloropyridazine works by inhibiting the synthesis of folic acid, which is essential for the growth and replication of bacteria. It does this by acting as a competitive inhibitor of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid.
Biochemical and Physiological Effects:
Sulfachloropyridazine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of certain enzymes, such as alanine aminotransferase and aspartate aminotransferase, in the liver. It has also been shown to increase the levels of certain cytokines, such as tumor necrosis factor-alpha and interleukin-6, in the blood.
Advantages and Limitations for Lab Experiments
Sulfachloropyridazine has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively inexpensive and widely available. It is also effective against a wide range of bacteria, making it a useful tool for studying bacterial infections. One limitation is that it can be toxic to certain cell types, such as human liver cells, at high concentrations.
Future Directions
There are a number of future directions for research on Sulfachloropyridazine. One area of interest is in developing new analogs of the drug that are more effective against resistant strains of bacteria. Another area of interest is in studying the effects of Sulfachloropyridazine on the gut microbiome, as it has been shown to have both positive and negative effects on gut bacteria. Additionally, there is interest in studying the potential use of Sulfachloropyridazine as a treatment for certain types of cancer, as it has been shown to have anti-tumor properties in some studies.
Scientific Research Applications
Sulfachloropyridazine has been extensively studied for its antibacterial properties and is commonly used in veterinary medicine to treat bacterial infections in animals. It has been shown to be effective against a wide range of bacteria, including Escherichia coli, Salmonella, and Staphylococcus aureus.
properties
IUPAC Name |
N-(3-chlorophenyl)-3-(hydrazinecarbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3S/c14-10-4-2-5-11(8-10)17-21(19,20)12-6-1-3-9(7-12)13(18)16-15/h1-8,17H,15H2,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXHDYKLHYHHHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



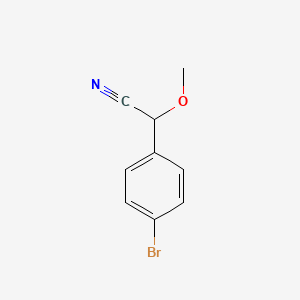
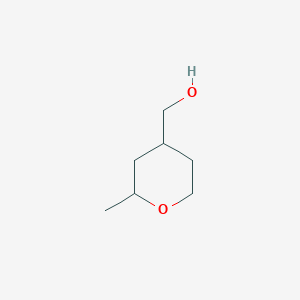
![3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline trihydrochloride](/img/structure/B3378592.png)






![2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3378642.png)
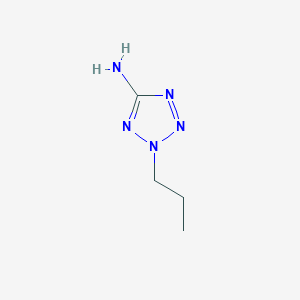
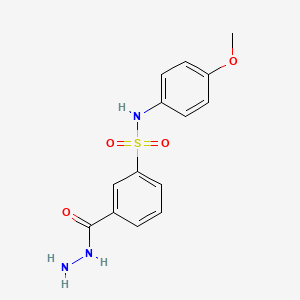
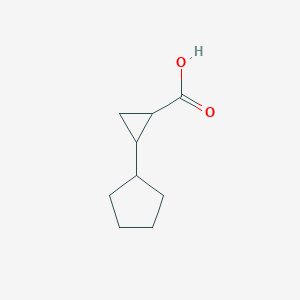
![2-[3-(aminomethyl)pyrrolidin-1-yl]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B3378679.png)